molecular formula C20H20N2OS B5863433 2-(1-azepanyl)-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one

2-(1-azepanyl)-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one

Cat. No. B5863433
M. Wt: 336.5 g/mol
InChI Key: CTMBJMYWFWSYKF-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one is a chemical compound that belongs to the thiazole family. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets in the body. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of specific genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. It has also been shown to improve glucose tolerance and to enhance cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(1-azepanyl)-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one is its high potency and selectivity. It has been shown to have a low toxicity profile and to be well-tolerated in animal studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(1-azepanyl)-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 2-(1-azepanyl)-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one involves the reaction of 2-aminothiazole with 1-naphthaldehyde and 1-bromooctane. The reaction is carried out in the presence of a base such as potassium carbonate and an organic solvent such as dimethylformamide. The product is obtained in good yield and high purity.

Scientific Research Applications

2-(1-azepanyl)-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antibacterial agent. It has also been investigated for its potential as an anti-diabetic agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

(5Z)-2-(azepan-1-yl)-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-19-18(24-20(21-19)22-12-5-1-2-6-13-22)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-4,7-11,14H,1-2,5-6,12-13H2/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMBJMYWFWSYKF-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=O)C(=CC3=CC=CC4=CC=CC=C43)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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